molecular formula C11H14Si B1344288 (4-Ethynylphenyl)trimethylsilane CAS No. 16116-92-0

(4-Ethynylphenyl)trimethylsilane

Cat. No. B1344288
CAS RN: 16116-92-0
M. Wt: 174.31 g/mol
InChI Key: OUJWQLJTMSFUJI-UHFFFAOYSA-N
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Description

“(4-Ethynylphenyl)trimethylsilane” is a chemical compound with the molecular formula C11H14Si . It is also known by other names such as “1-Ethynyl-4-(trimethylsilyl)benzene” and "4-(Trimethylsilyl)phenylacetylene" . The compound is a colorless to yellow clear liquid .


Molecular Structure Analysis

The molecular weight of “(4-Ethynylphenyl)trimethylsilane” is 174.32 . The compound has a boiling point of 75 °C/4 mmHg, a flash point of 69 °C, a specific gravity of 0.90, and a refractive index of 1.52 .


Physical And Chemical Properties Analysis

“(4-Ethynylphenyl)trimethylsilane” is a liquid at 20 degrees Celsius . It has a boiling point of 75 °C/4 mmHg, a flash point of 69 °C, a specific gravity of 0.90, and a refractive index of 1.52 . Its maximum absorption wavelength is 253 (EtOH) nm .

Scientific Research Applications

  • Synthesis of Homopoly(phenylacetylene)s

    • Application: “(4-Ethynylphenyl)trimethylsilane” can be useful in the synthesis of novel well-defined homopoly(phenylacetylene)s . Homopolymers are polymers that are composed of a single type of repeating unit. They are often commercially attractive due to their simplicity and cost-effectiveness.
  • Porphyrin-based Covalent Organic Frameworks (COFs)

    • Application: Porphyrin-based COFs are a class of highly functional porous materials composed of lightweight elements interconnected by covalent bonds . They are characterized by structural order, high crystallinity, and large specific surface area . The integration of naturally occurring porphyrin molecules, renowned for their inherent rigidity and conjugate planarity, as building blocks in COFs has garnered significant attention .
    • Method: The synthesis and modulation strategies employed in the development of porphyrin-based COFs are complex and involve multiple steps . This typically involves the design and synthesis of the porphyrin building blocks, followed by the assembly of these building blocks into the COF structure.
    • Results: The unique optical, electrical, and biochemical properties inherent to porphyrin molecules endow these COFs with diversified applications, particularly in the realm of biology .
  • Synthesis of Novel Well-Defined Homopoly(phenylacetylene)s

    • Application: “(4-Ethynylphenyl)trimethylsilane” can be useful in the synthesis and oxygen permeation of novel well-defined homopoly(phenylacetylene)s . Homopolymers are polymers that are composed of a single type of repeating unit. They are often commercially attractive due to their simplicity and cost-effectiveness.
  • Chemical Industry

    • Application: “(4-Ethynylphenyl)trimethylsilane” is a commercially available chemical compound that is sold by various chemical suppliers . It can be used in a variety of chemical reactions due to its structure.

Safety And Hazards

“(4-Ethynylphenyl)trimethylsilane” is a combustible liquid . It can cause skin irritation and serious eye irritation . Therefore, it’s important to handle it with care, using personal protective equipment, and to store it in a well-ventilated place .

properties

IUPAC Name

(4-ethynylphenyl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Si/c1-5-10-6-8-11(9-7-10)12(2,3)4/h1,6-9H,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJWQLJTMSFUJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

154480-67-8
Record name Benzene, 1-ethynyl-4-(trimethylsilyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154480-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

174.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethynylphenyl)trimethylsilane

CAS RN

16116-92-0
Record name (4-Ethynylphenyl)trimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Chen, F Gao, H Tang, M Yao, Q Zhao, Y Shi… - ACS …, 2019 - ACS Publications
A protocol for C(sp)–C(sp 2 ) bond formation via the Sonogashira coupling reaction involving C–N bond cleavage with aryltrimethylammonium triflate as an electrophilic coupling …
Number of citations: 50 pubs.acs.org

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